Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-
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Overview
Description
Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)-: is a chemical compound with the molecular formula C8H6N6O3 It is characterized by the presence of a benzamide group substituted with a nitro group and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- typically involves the reaction of 4-nitrobenzoyl chloride with 5-aminotetrazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions: Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the hydrogen atom on the tetrazole nitrogen can be replaced by other substituents.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Alkyl halides, base (e.g., sodium hydride).
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products:
Reduction: 4-amino-N-(1H-tetrazol-5-yl)benzamide.
Substitution: Various N-substituted tetrazole derivatives.
Oxidation: Oxidized benzamide derivatives.
Scientific Research Applications
Chemistry: In chemistry, Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential pharmacological activitiesBenzamide, 4-nitro-N-(1H-tetrazol-5-yl)- may exhibit similar activities and is studied for its potential therapeutic applications .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as high-energy materials and explosives. Its structural features make it suitable for incorporation into energetic materials with high nitrogen content and energy density .
Mechanism of Action
The mechanism of action of Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is primarily related to its ability to interact with biological targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The tetrazole ring can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially modulating their activity .
Comparison with Similar Compounds
4-Nitrobenzamide: Lacks the tetrazole ring, making it less versatile in terms of chemical reactivity.
5-Substituted Tetrazoles: Similar in structure but may have different substituents on the tetrazole ring, leading to variations in reactivity and applications.
N-(1H-tetrazol-5-yl)benzamide: Similar but without the nitro group, affecting its chemical and biological properties.
Uniqueness: Benzamide, 4-nitro-N-(1H-tetrazol-5-yl)- is unique due to the combination of the nitro group and the tetrazole ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
6229-22-7 |
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Molecular Formula |
C8H6N6O3 |
Molecular Weight |
234.17 g/mol |
IUPAC Name |
4-nitro-N-(2H-tetrazol-5-yl)benzamide |
InChI |
InChI=1S/C8H6N6O3/c15-7(9-8-10-12-13-11-8)5-1-3-6(4-2-5)14(16)17/h1-4H,(H2,9,10,11,12,13,15) |
InChI Key |
ODLUTVBIDGJWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NNN=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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